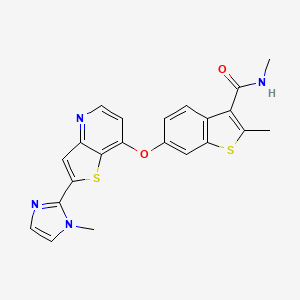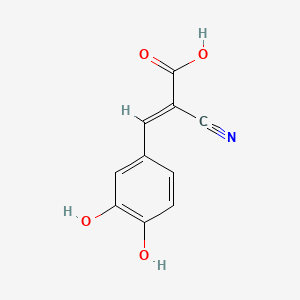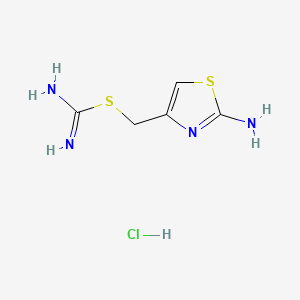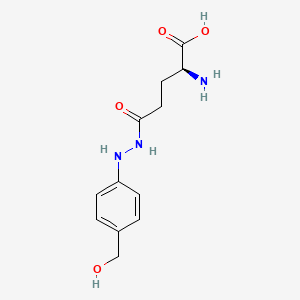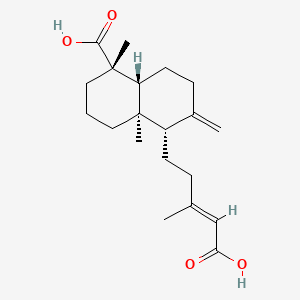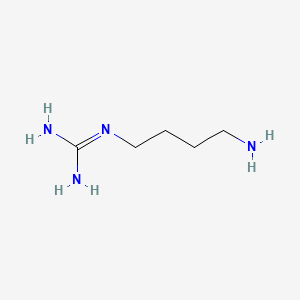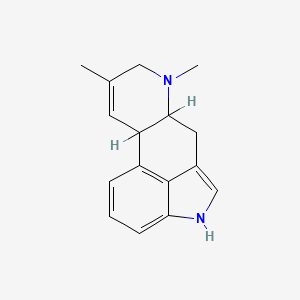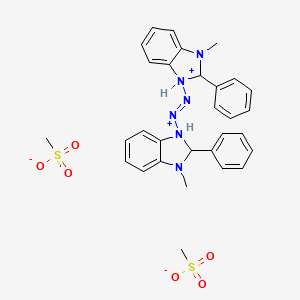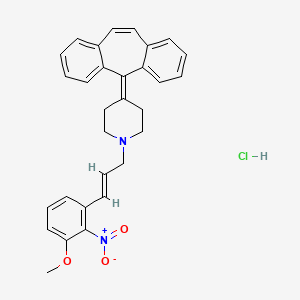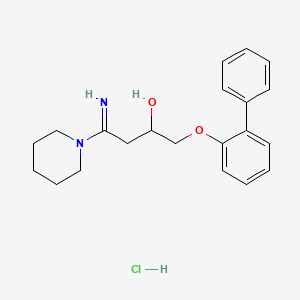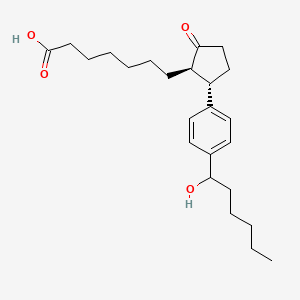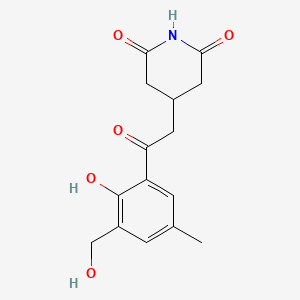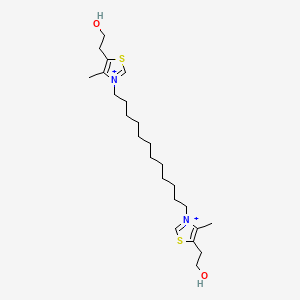
Albitiazolium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Albitiazolium is an antimlarial drug.
Wissenschaftliche Forschungsanwendungen
1. Antimalarial Mechanism and Pharmacodynamics
Albitiazolium, a choline analogue, is undergoing phase II clinical trials for treating severe malaria. Research has dissected its mechanism of action, from choline entry into the infected erythrocyte to its effect on phosphatidylcholine (PC) biosynthesis. This process highlights its potent in vitro and in vivo antimalarial activity (Wein et al., 2012).
2. In Vivo Activity and Recycling
Studies show that albitiazolium accumulates significantly in infected erythrocytes, exhibiting rapid and potent antimalarial activity. It has favorable pharmacokinetic and pharmacodynamic properties. Interestingly, albitiazolium recycled in the body, extending its pharmacological effect. This recycling occurs after the rupture of infected erythrocytes (Wein et al., 2017).
3. Target Identification in Plasmodium falciparum
An innovative chemical proteomics approach was used to identify proteins targeted by albitiazolium in Plasmodium falciparum. This approach involved designing a bifunctional albitiazolium-derived compound, enabling the isolation and identification of interacting parasite proteins. This study revealed proteins involved in lipid metabolic activities, lipid binding, transport, and vesicular transport functions (Penarete-Vargas et al., 2014).
4. Mechanism of Accumulation and Compartmentation
Albitiazolium's accumulation in Plasmodium-infected erythrocytes is concentration-dependent and substantial, indicating a specific mechanism of action. Its accumulation is glucose-dependent and influenced by ionic gradients, highlighting the importance of transport steps for this antimalarial agent. This specific and massive accumulation restricts albitiazolium's toxicity to hematozoa-infected erythrocytes (Wein et al., 2014).
Eigenschaften
CAS-Nummer |
753439-46-2 |
|---|---|
Produktname |
Albitiazolium |
Molekularformel |
C24H42N2O2S22+ |
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
2-[3-[12-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]dodecyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol |
InChI |
InChI=1S/C24H42N2O2S2/c1-21-23(13-17-27)29-19-25(21)15-11-9-7-5-3-4-6-8-10-12-16-26-20-30-24(14-18-28)22(26)2/h19-20,27-28H,3-18H2,1-2H3/q+2 |
InChI-Schlüssel |
UZPXHZIQHWKNPF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO |
Kanonische SMILES |
CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO |
Aussehen |
Solid powder |
Andere CAS-Nummern |
753439-46-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane 1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane dibromide 1,12-bisMHTD albitiazolium SAR 97276 SAR-97276 SAR97276 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



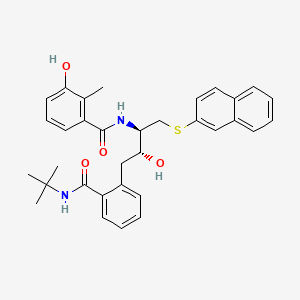
![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)
